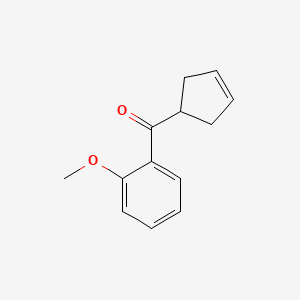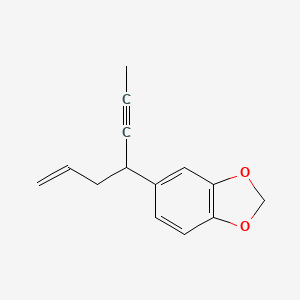
3-Hydroxy-3-methyloctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methyloctanenitrile is an organic compound with the molecular formula C9H17NO It is a hydroxynitrile, which means it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyloctanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the hydroxynitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve the reaction of isobutylene oxide with cyanide to obtain 3-hydroxy-3-methylbutyronitrile, followed by further chemical modifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-methyloctanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxooctanenitrile.
Reduction: Formation of 3-hydroxy-3-methyloctylamine.
Substitution: Formation of 3-chloro-3-methyloctanenitrile.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methyloctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-hydroxy-3-methyloctanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-methylbutyronitrile
- 3-Hydroxy-3-methylglutaryl coenzyme A
- 3-Hydroxy-3-methyl-2-butanone
Uniqueness
3-Hydroxy-3-methyloctanenitrile is unique due to its specific molecular structure, which combines a longer carbon chain with both hydroxyl and nitrile functional groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
600735-61-3 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-hydroxy-3-methyloctanenitrile |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-9(2,11)7-8-10/h11H,3-7H2,1-2H3 |
InChI-Schlüssel |
KBCZHOJYLRRFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)




